1H-benzimidazol-2-yl(phenyl)methanamine;hydrochloride
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Overview
Description
1H-Benzimidazol-2-yl(phenyl)methanamine;hydrochloride is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities
Preparation Methods
The synthesis of 1H-benzimidazol-2-yl(phenyl)methanamine;hydrochloride typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. One common method includes the use of N,N-dimethylformamide and sulfur as reagents . The reaction conditions are generally mild, and the product can be obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Benzimidazol-2-yl(phenyl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the benzimidazole ring. Common reagents used in these reactions include sulfur, N,N-dimethylformamide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazol-2-yl(phenyl)methanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-yl(phenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-Benzimidazol-2-yl(phenyl)methanamine;hydrochloride can be compared with other benzimidazole derivatives such as:
- 1-Methyl-1H-benzimidazol-2-yl)methanamine hydrochloride
- 5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C14H14ClN3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl(phenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H13N3.ClH/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14;/h1-9,13H,15H2,(H,16,17);1H |
InChI Key |
KAEAPZAQKKHDRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)N.Cl |
Origin of Product |
United States |
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